2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
Description
This compound is a pyridine-carbonitrile derivative featuring a piperazine-linked pyrimidine scaffold substituted with dimethyl and methylsulfanyl groups. The presence of both electron-donating (methyl) and electron-withdrawing (methylsulfanyl) groups on the pyrimidine ring may influence its electronic properties and intermolecular interactions.
Properties
IUPAC Name |
2-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6S/c1-12-13(2)20-17(24-3)21-16(12)23-8-6-22(7-9-23)15-10-14(11-18)4-5-19-15/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQZCPZIAYXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=C3)C#N)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that pyridopyrimidines, a class of compounds to which this molecule belongs, have been associated with a wide range of biological activities. They have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
(a) Structural Analogues
The compound shares structural motifs with two classes of molecules:
Pyrimidine-carbonitrile derivatives (e.g., 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile, 3 from ): Key differences: Compound 3 replaces the piperazine-pyridine linker with a thiazole ring and introduces a hydroxylphenylamino substituent. This substitution likely enhances hydrogen-bonding capacity compared to the target compound’s methylsulfanyl group .
Pyridine-carbonitrile derivatives (e.g., 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, 4 from ):
- Key differences : Compound 4 features a phenyl-thiophene substitution pattern and a methylpiperazinyl group at the pyridine 2-position, contrasting with the target’s dimethylpyrimidine-piperazine linkage. The thiophene moiety in 4 may confer distinct electronic properties due to its aromaticity and sulfur atom .
- Crystallographic data : Single-crystal X-ray studies of 4 revealed a planar pyridine core with dihedral angles of 16.2° (thiophene) and 12.5° (phenyl), highlighting steric and electronic effects absent in the target compound .
(b) Physicochemical and Functional Comparisons
Research Findings and Limitations
- Piperazine vs. methylpiperazine : The unsubstituted piperazine in the target compound could offer greater conformational flexibility than the methylpiperazine in 4 , affecting receptor binding kinetics .
- Data gaps: No direct biological or pharmacokinetic data for the target compound are available in the provided evidence. Comparative assessments rely on extrapolation from structural analogues.
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